Botcineric acid

Beschreibung

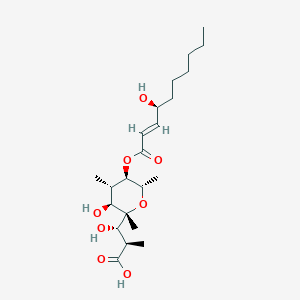

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C22H38O8 |

|---|---|

Molekulargewicht |

430.5 g/mol |

IUPAC-Name |

(2R,3S)-3-hydroxy-3-[(2S,3S,4S,5R,6S)-3-hydroxy-5-[(E,4S)-4-hydroxydec-2-enoyl]oxy-2,4,6-trimethyloxan-2-yl]-2-methylpropanoic acid |

InChI |

InChI=1S/C22H38O8/c1-6-7-8-9-10-16(23)11-12-17(24)29-18-13(2)19(25)22(5,30-15(18)4)20(26)14(3)21(27)28/h11-16,18-20,23,25-26H,6-10H2,1-5H3,(H,27,28)/b12-11+/t13-,14-,15+,16+,18-,19+,20+,22+/m1/s1 |

InChI-Schlüssel |

CIZAXJJDWVUEEL-AFQFPRFFSA-N |

Isomerische SMILES |

CCCCCC[C@@H](/C=C/C(=O)O[C@@H]1[C@H]([C@@H]([C@@](O[C@H]1C)(C)[C@H]([C@@H](C)C(=O)O)O)O)C)O |

Kanonische SMILES |

CCCCCCC(C=CC(=O)OC1C(C(C(OC1C)(C)C(C(C)C(=O)O)O)O)C)O |

Synonyme |

otcineric acid homobotcinolide |

Herkunft des Produkts |

United States |

Biosynthetic Pathways and Genetic Regulation of Botcineric Acid Production

Microbial Origin and Isolation from Botrytis cinerea

Botcineric acid originates from the filamentous fungus Botrytis cinerea, a widespread plant pathogen responsible for grey mold disease on more than 200 plant species. nih.govnih.gov This fungus is known for its ability to produce a diverse array of secondary metabolites, including two major families of phytotoxins: sesquiterpenes, such as botrydial (B1222968), and polyketides like botcinic and botcineric acids. nih.govresearchgate.net

The compound was first isolated from cultures of B. cinerea in 1993 by Cutler and colleagues, who initially named it botcinolide (B1249578) and described it as a nonane (B91170) lactone ring with a fatty acid chain. nih.gov Later investigations into its biosynthetic origin, using 13C‐ and 2H‐labelled precursors, revealed its polyketide nature, showing it to be derived from acetate (B1210297). nih.gov A subsequent, careful re-examination of the spectroscopic data led to a structural revision of botcinolide and its related derivatives. nih.gov This led to the correct identification and renaming of the compounds as botcinic and botcineric acids, along with their cyclized derivatives, botcinins A–F. nih.gov The revised structures were later unequivocally confirmed through total synthesis. nih.gov

Genetic and Enzymatic Machinery for this compound Biosynthesis

The production of this compound is orchestrated by a sophisticated genetic and enzymatic system. Research combining transcriptomics, reverse genetics, and chemical analysis has successfully identified the key enzymes and the gene cluster responsible for its synthesis. nih.gov

The backbone of this compound is assembled by polyketide synthases (PKSs). nih.gov Through the analysis of the B. cinerea genome, which contains 20 predicted PKS-encoding genes, two specific synthases were identified as crucial for botcinic acid production. nih.gov These are BcPKS6 and BcPKS9, which were found to be upregulated during the infection of tomato leaves. nih.govresearchgate.net

To confirm their function, gene inactivation experiments were performed. nih.govresearchgate.net The resulting mutants, ∆Bcboa6 and ∆Bcboa9, were unable to produce botcinic acid or its derivatives, demonstrating that both BcPKS6 and BcPKS9 are essential enzymes acting in concert for the biosynthesis of the molecule. nih.govresearchgate.net Consequently, the genes were renamed BcBOA6 and BcBOA9, respectively, to reflect their role in B otcinic a cid bio synthesis. nih.govresearchgate.net

| Enzyme | Gene Name (Original) | Gene Name (Revised) | Function |

| Polyketide Synthase | BcPKS6 | BcBOA6 | Key enzyme in botcinic acid biosynthesis. nih.govresearchgate.net |

| Polyketide Synthase | BcPKS9 | BcBOA9 | Key enzyme in botcinic acid biosynthesis. nih.govresearchgate.net |

Further genomic analysis revealed that BcBOA6 and BcBOA9 are located in different genomic loci. nih.govresearchgate.net Each of these key genes is situated adjacent to other genes believed to be involved in the biosynthetic pathway. nih.govresearchgate.net This has led to the proposal of a botcinic acid biosynthetic gene cluster composed of 17 putative genes, designated Bcboa1 through Bcboa17. nih.govresearchgate.net This cluster is located in a subtelomeric region of the fungal genome, which is known to be rich in genes related to secondary metabolism. nih.govresearchgate.net These regions often contain transposable elements, which may play a role in the evolution of secondary metabolite gene clusters. nih.govresearchgate.net

The expression of the Bcboa genes is tightly regulated. Studies have shown that their expression is co-regulated and dependent on the Gα subunit of a heterotrimeric G protein, BCG1, during both growth in culture (in vitro) and during plant infection (in planta). nih.govresearchgate.net This indicates a link between fungal development, pathogenicity, and the production of this compound. nih.gov

A key transcriptional regulator specific to the pathway has also been identified. nih.govresearchgate.net The gene Bcboa13 encodes a putative Zn2Cys6 transcription factor. researchgate.netnih.govresearchgate.net Genetic analyses have confirmed that BcBoa13 is a nuclear protein that functions as a major positive regulator, activating the expression of the other genes in the cluster (Bcboa1 to Bcboa12) and, consequently, the production of botcinic acid. researchgate.netnih.govresearchgate.net This type of pathway-specific regulation is also observed in the biosynthetic cluster for the other major phytotoxin of B. cinerea, botrydial. nih.gov

| Gene/Protein | Type | Function |

| BCG1 | Gα subunit of a heterotrimeric G protein | Co-regulates the expression of BcBOA genes. nih.govresearchgate.net |

| BcBoa13 | Zn2Cys6 transcription factor | Acts as a positive regulator for the expression of Bcboa1-Bcboa12 genes. researchgate.netnih.govresearchgate.net |

Biosynthetic Precursors and Proposed Enzymatic Transformations to this compound

As a polyketide, the fundamental building block for this compound is derived from acetate. nih.gov The biosynthetic pathway begins with the precursor acetyl-CoA. In the committed step of fatty acid and polyketide synthesis, the enzyme acetyl-CoA carboxylase catalyzes the conversion of acetyl-CoA to malonyl-CoA, a reaction that requires ATP and biotin. youtube.com Malonyl-CoA then serves as the two-carbon donor for the growing polyketide chain, which is assembled by the iterative action of the PKS enzymes, BcBOA6 and BcBOA9. nih.govyoutube.com Each cycle adds two carbons from malonyl-CoA, with the release of one molecule of carbon dioxide. youtube.com

Following the synthesis of the polyketide backbone by the PKSs, a series of enzymatic transformations are required to yield the final this compound structure. These modifications, which may include hydroxylations, reductions, and cyclizations, are catalyzed by the various enzymes encoded by the other genes within the Bcboa cluster (Bcboa1-Bcboa17). nih.govresearchgate.net

Chemical Synthesis and Synthetic Methodologies for Botcineric Acid and Its Derivatives

Total Synthesis of Botcineric Acid

The total synthesis of this compound has been a significant achievement in organic chemistry, requiring careful planning and execution to construct its unique macrocyclic and stereochemically rich structure. researchgate.netresearchgate.net The successful synthesis unequivocally established the structure of this compound, which had been previously misidentified as homobotcinolide. researchgate.netacs.orgnih.gov

Strategies for Macrocycle Construction

A key challenge in the synthesis of this compound is the formation of its nine-membered lactone ring. Various macrocyclization strategies have been explored to achieve this transformation efficiently.

One prominent approach involves a convergent synthesis where key fragments of the molecule are synthesized separately and then joined together. For instance, a modular strategy has been described that disconnects this compound into different fragments. These fragments are then assembled through esterification followed by a ring-closing metathesis (RCM) reaction, often employing a Grubbs II catalyst to form the macrocycle.

Another effective method for constructing the macrocyclic core is through lactonization of a seco-acid precursor. beilstein-journals.org Different lactonization methods have been utilized, including the Yamaguchi and Shiina macrolactonization techniques. beilstein-journals.org The choice of lactonization reagent and conditions is critical to maximize the yield of the desired nine-membered ring and avoid the formation of undesired side products, such as dimers or other lactone ring sizes. beilstein-journals.org For example, the use of 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) has been shown to be effective in promoting the desired lactonization. beilstein-journals.org

The table below summarizes some of the key macrocyclization strategies employed in the synthesis of this compound and related macrocycles.

| Strategy | Key Reaction | Catalyst/Reagent | Notes |

| Convergent Synthesis | Ring-Closing Metathesis (RCM) | Grubbs II Catalyst | Joins pre-synthesized fragments to form the macrocycle. |

| Seco-Acid Cyclization | Macrolactonization | Yamaguchi or Shiina reagents (e.g., MNBA) | Forms the lactone ring from a linear precursor. beilstein-journals.org |

| Biomimetic Assembly | Modular biomimetic assembly | Various | Aims to mimic natural biosynthetic pathways. mdpi.com |

| Build/Couple/Pair (B/C/P) | Multidimensional coupling | Various | A diversity-oriented approach to macrocycle synthesis. cam.ac.uk |

Stereoselective Approaches and Asymmetric Induction in Synthesis

Controlling the stereochemistry at the multiple chiral centers of this compound is a critical aspect of its total synthesis. niph.go.jp Asymmetric induction, the preferential formation of one stereoisomer over another, is achieved through various methods. wikipedia.orgmsu.edu

One common strategy is the use of chiral auxiliaries . wikipedia.org For example, Evans asymmetric aldol (B89426) reactions, employing chiral oxazolidinones, have been used to establish key stereocenters with high diastereoselectivity. wikipedia.org Another approach involves the use of chiral catalysts in reactions such as the Katsuki-Sharpless asymmetric epoxidation, which can introduce specific stereocenters with high enantiomeric excess.

Substrate-controlled reactions also play a vital role, where the existing stereocenters in a synthetic intermediate direct the stereochemical outcome of subsequent transformations. The Felkin-Anh model is often used to predict the stereoselectivity of nucleophilic additions to chiral aldehydes and ketones, which are common intermediates in the synthesis. wikipedia.org

The table below outlines some stereoselective approaches used in the synthesis of this compound and its derivatives.

| Approach | Key Reaction | Chiral Source | Outcome |

| Chiral Auxiliary | Evans Asymmetric Aldol Reaction | Chiral Oxazolidinones | High diastereoselectivity in C-C bond formation. wikipedia.org |

| Chiral Catalyst | Katsuki-Sharpless Asymmetric Epoxidation | Diethyl Tartrate (DET) | Enantioselective formation of epoxides. |

| Substrate Control | Nucleophilic Addition to Chiral Aldehydes | Existing Stereocenters | Diastereoselective formation of new stereocenters, often predictable by the Felkin-Anh model. wikipedia.org |

| Asymmetric Aldol Reaction | Chiral Tin-Diamine Complexes | Chiral Diamine Ligands | High enantioselectivity in the formation of aldol adducts. niph.go.jp |

Key Synthetic Transformations and Reagents (e.g., Lactonization, Aldol Reactions)

Several key chemical reactions and reagents are instrumental in the total synthesis of this compound.

Lactonization: As mentioned, the formation of the nine-membered lactone is a crucial step. This is typically achieved through macrolactonization of a hydroxy acid precursor (the seco-acid). beilstein-journals.org Reagents like 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) or 2-methyl-6-nitrobenzoic anhydride (MNBA) are often used to activate the carboxylic acid for intramolecular esterification. beilstein-journals.org The success of this reaction is highly dependent on reaction conditions, such as high dilution to favor the intramolecular cyclization over intermolecular polymerization. beilstein-journals.org

Aldol Reactions: Aldol reactions are fundamental for constructing the carbon skeleton of this compound, allowing for the formation of carbon-carbon bonds and the introduction of hydroxyl groups with stereochemical control. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org Asymmetric aldol reactions, using chiral auxiliaries or catalysts, are particularly important for setting the stereochemistry of the molecule. niph.go.jp For instance, an Evans asymmetric aldol reaction can be used to couple key fragments of the molecule with high stereocontrol.

Other Key Transformations:

Katsuki-Sharpless Asymmetric Epoxidation: This reaction is used to create chiral epoxides from allylic alcohols, which are versatile intermediates that can be opened to form diols with specific stereochemistry.

Protection-Deprotection Sequences: The multiple hydroxyl groups in this compound necessitate the use of protecting groups, such as silyl (B83357) ethers (e.g., TES), to mask their reactivity during certain transformations. These groups are then removed at later stages of the synthesis.

Oxidation and Reduction Reactions: Various oxidation and reduction reagents are used to manipulate the oxidation states of different functional groups throughout the synthesis. For example, selective oxidation of a primary alcohol to an aldehyde may be required before an aldol reaction.

Synthesis of this compound Analogs and Derivatives

The synthetic methodologies developed for this compound have been extended to the preparation of its naturally occurring derivatives and other synthetic analogs. This allows for the exploration of structure-activity relationships and the investigation of the biological roles of these related compounds. researchgate.net

Synthesis of 3-O-Acetyl-Botcineric Acid

The synthesis of 3-O-acetyl-botcineric acid has been achieved, often as part of a broader synthetic effort targeting multiple botcinin-family natural products. researchgate.netnih.gov The general strategy often mirrors that of the parent this compound, with the introduction of the acetyl group at the C3 hydroxyl position. This acetylation can be performed as a late-stage transformation on a synthetic intermediate that already possesses the core structure of this compound. The synthesis of 3-O-acetylthis compound has been reported alongside that of other botcinin derivatives. researchgate.netcore.ac.uk

Preparation of Related Botcinin and Botcinic Acid Derivatives

The total synthesis of this compound has paved the way for the synthesis of a range of related natural products, including various botcinins and botcinic acid itself. researchgate.netniph.go.jp These syntheses often share common intermediates and strategies with the this compound synthesis. For example, the stereoselective total syntheses of botcinic acid, its methyl ester, and botcinin E have been accomplished. researchgate.netcolab.ws These synthetic efforts have been instrumental in revising the structures of compounds previously identified as botcinolides. researchgate.netacs.org The synthesis of botcinins A and B has also been achieved, starting from a polyoxygenated tetrahydropyran (B127337) intermediate and proceeding through the formation of botcinic and botcineric acids. colab.ws The study of mutants of Botrytis cinerea has also led to the isolation of new derivatives, such as botcinins H, I, and J, which are derived from botcinic and botcineric acids. nih.gov

Synthetic Validation of Revised Natural Product Structures

The definitive structural elucidation of this compound and related compounds was achieved through the power of total synthesis. Initial structural hypotheses based on spectroscopic data were ultimately corrected by comparing the spectral data of synthetically produced molecules with those of the natural products. This synthetic validation was crucial in revising the structures of what were previously known as botcinolides to botcinic and botcineric acids and their derivatives.

Key research led to the first asymmetric total syntheses of several related natural products, including this compound. nih.gov These synthetic efforts unequivocally determined the absolute and relative stereochemistry of these molecules. The successful synthesis of this compound and its comparison with the natural product previously identified as homobotcinolide confirmed that the structure of homobotcinolide needed to be revised to that of this compound. nih.govresearchgate.net

The stereoselective total synthesis of this compound, along with botcinic acid, botcinic acid methyl ester, 3-O-acetylbotcinic acid methyl ester, and botcinin E, played a pivotal role in this structural revision. researchgate.netresearchgate.net Through these synthetic achievements, the structures of these compounds were unambiguously established. researchgate.net For instance, the natural product formerly designated as homobotcinolide was identified as this compound through its total synthesis. nih.gov

The synthetic routes developed were complex and stereocontrolled, often starting from readily available chiral precursors. For example, the total syntheses of botcinins A and B were achieved starting from a polyoxygenated tetrahydropyran intermediate, proceeding through the formation of botcinic acid and this compound. colab.ws This work not only confirmed the revised structures of botcinin A and B but also established that the natural product previously thought to be 2-epihomobotcinolide should be revised to homobotcinin E. colab.ws

A careful reinvestigation of the spectroscopic data for botcinolide (B1249578) analogues, prompted by synthetic studies, led to the revision of the structures of botcinolide derivatives to botcinic and botcineric acids and their cyclized forms, the botcinins. researchgate.net It was demonstrated through synthesis that the originally proposed nine-membered ring structure for some of these compounds was unstable and readily underwent translactonization to form a more stable γ-lactone. nih.gov This synthetic evidence was critical in understanding the true chemical nature of these natural products.

The research findings from these synthetic studies are summarized in the table below, highlighting the initially proposed structures and their synthetically validated revised structures.

Table 1: Revision of Natural Product Structures Through Total Synthesis

| Initially Proposed Compound Name | Revised Compound Name | Key Synthetic Outcome |

|---|---|---|

| Homobotcinolide | This compound | Total synthesis confirmed the structure of the natural product was actually this compound. nih.govresearchgate.net |

| Botcinolide | Botcinic acid | The structure of botcinolide was revised to botcinic acid following its total synthesis. nih.gov |

| 4-O-Methylbotcinolide | Botcinic acid methyl ester | Synthetic validation identified the natural product as the methyl ester of botcinic acid. nih.govresearchgate.net |

| 3-O-Acetyl-5-O-methylbotcinolide | 3-O-Acetylbotcinic acid methyl ester | The total synthesis led to the structural revision of this compound. nih.govresearchgate.net |

| 2-Epibotcinolide | Botcinin E | Synthesis proved the natural product to be botcinin E. nih.gov |

| 3-O-Acetyl-2-epibotcinolide | Botcinin A | The structure was confirmed to be identical to the revised structure of botcinin A through total synthesis. colab.ws |

| 3-O-Acetyl-2-epihomobotcinolide | Botcinin B | Total synthesis validated the revised structure as botcinin B. colab.ws |

Biological Activities and Mechanistic Research

Role in Fungal-Plant Interactions and Phytopathogenesis

Botcineric acid is a key secondary metabolite involved in the pathogenic lifestyle of Botrytis cinerea. Its production and subsequent effects on the host plant are crucial for successful infection and disease development.

Botrytis cinerea produces two main families of phytotoxins that are instrumental in its infection process: sesquiterpenes, such as botrydial (B1222968), and polyketides, which include botcinic and botcineric acids. nih.gov The biosynthesis of this compound is a complex process involving multiple genes. Research has identified two polyketide synthase (PKS) genes, BcPKS6 and BcPKS9 (renamed BcBOA6 and BcBOA9), that are essential for its production. nih.gov Notably, the expression of these genes is upregulated during the infection of host tissues, such as tomato leaves, indicating that this compound production is an active part of the fungal offensive. nih.govresearchgate.net Further studies have shown that genes involved in the biosynthesis of both botrydial and botcinic acid are strongly upregulated when B. cinerea inoculates tomato fruit, regardless of the fruit's ripening stage. frontiersin.org This suggests that the fungus produces these toxins as a core part of its infection strategy. frontiersin.org The production of botcinic acid and its derivatives, like this compound, is considered a key factor contributing to the fungus's necrotrophic and polyphagous lifestyle. researchgate.net

Antifungal Activity Profile

Interestingly, in addition to its role as a phytotoxin, this compound and its congeners also exhibit antifungal properties, suggesting a dual role in the competitive world of microbes.

Botcinic acid and its derivatives have demonstrated antifungal activity against other fungi. nih.gov Specifically, compounds structurally related to this compound have been tested against Magnaporthe grisea, the causal agent of rice blast disease, a devastating illness affecting a staple food crop worldwide. nih.govjmb.or.kr While some botcinin derivatives show significant inhibitory activity against M. grisea, botcinic acid itself, along with this compound's precursor botcinin E, has been found to exhibit weak antifungal activity against this particular pathogen. nih.govacs.orgnih.gov

The biological activity of this compound and its relatives can vary depending on their specific chemical structures. Botcinins are cyclic derivatives of botcinic and botcineric acids. mdpi.com Studies have isolated and characterized several new botcinin compounds, such as botcinins A-D and H-K, from cultures of B. cinerea. nih.govnih.gov

When tested for antifungal activity against Magnaporthe grisea, botcinins B and C showed a minimum inhibitory concentration (MIC) of 12.5 microM, whereas botcinins A and D were inactive at concentrations below 100 microM. nih.gov In another study, botcinin E, botcinin F, and botcinic acid (the revised name for botcinolide) all displayed weak antifungal activity against M. grisea. acs.orgnih.gov This highlights the structure-activity relationship within this family of compounds, where small molecular changes can lead to significant differences in biological function.

**Interactive Table: Antifungal Activity of Botcinin Congeners against *Magnaporthe grisea***

| Compound | Minimum Inhibitory Concentration (MIC) | Reference |

| Botcinin A | > 100 µM | nih.gov |

| Botcinin B | 12.5 µM | nih.gov |

| Botcinin C | 12.5 µM | nih.gov |

| Botcinin D | > 100 µM | nih.gov |

| Botcinin E | Weak activity | acs.orgnih.gov |

| Botcinin F | Weak activity | acs.orgnih.gov |

| Botcinic Acid | Weak activity | acs.orgnih.gov |

Modulation of Plant Cellular Processes

The interaction between this compound and the host plant extends to the cellular level, where it can influence various physiological processes. While direct studies on this compound's specific modulation of plant cellular processes are limited, the known effects of B. cinerea phytotoxins and the general responses of plants to such molecules provide a framework for understanding its potential roles.

Phytotoxins produced by necrotrophic fungi like B. cinerea are known to induce cell death, which is a key aspect of their pathogenic strategy. researchgate.net The fungus takes advantage of the host's own defense mechanisms, such as the hypersensitive response, to generate necrotic tissue for its nutrition. researchgate.net For instance, the co-produced phytotoxin botrydial can induce the hypersensitive response in plants. researchgate.net While the specific signaling pathways targeted by this compound are not fully elucidated, it is known that plant defense responses are often mediated by signaling molecules like salicylic (B10762653) acid and jasmonic acid. researchgate.net The ability of flavonoids, another class of plant secondary metabolites, to modulate phytohormone signaling, including auxin and abscisic acid, highlights the complex interplay between pathogen-produced molecules and the plant's internal regulatory networks. frontiersin.org It is plausible that this compound, as a virulence factor, interferes with these signaling cascades to promote disease. The production of second messengers like phosphatidic acid by plant phospholipases is a crucial part of the plant's response to both biotic and abiotic stress, leading to changes in gene expression. frontiersin.org Pathogen effectors often target these signaling hubs to disrupt the plant's defense response.

Inhibition of Yellowed Wheat Germ Tissue Growth

This compound, a phytotoxin produced by the fungus Botrytis cinerea, has demonstrated significant biological activity concerning the growth of plant tissues. Research has specifically identified its inhibitory effects on yellowed wheat germ tissue. medchemexpress.comresearchgate.net Early studies on a compound, then named homobotcinolide and later identified as this compound, established its potent inhibitory impact on the growth of etiolated wheat coleoptiles. researchgate.net This inhibitory action highlights the compound's phytotoxic nature, where it interferes with essential growth processes in susceptible plant tissues.

The exogenous application of this compound has been shown to induce visible symptoms of stress in various plants, including severe chlorosis (yellowing) and necrosis (tissue death) in corn, further demonstrating its potent biological effects. researchgate.net This activity is central to its role as a virulence factor for its parent organism, B. cinerea.

Table 1: Observed Phytotoxic Effects of this compound on Plant Tissues

| Plant Tissue/Organism | Observed Effect(s) | Reference(s) |

| Yellowed Wheat Germ Tissue | Significant growth inhibition | medchemexpress.com |

| Etiolated Wheat Coleoptile | Significant growth inhibition | researchgate.net |

| Corn (Zea mays) | Severe chlorosis and necrosis | researchgate.net |

| Bean (Phaseolus vulgaris) | Affected by exogenous application | researchgate.net |

| Tobacco (Nicotiana sp.) | Affected by exogenous application | researchgate.net |

Potential as a Research Tool in Plant Biology

The specific and potent activity of this compound makes it a valuable research tool for investigating fundamental aspects of plant biology. nih.govaspb.org Its primary function as a phytotoxin allows scientists to probe the molecular mechanisms of plant-pathogen interactions, particularly the processes governing plant defense and susceptibility to necrotrophic fungi. biorxiv.orgmdpi.com

By applying this compound to plants or plant cell cultures, researchers can induce and study the pathways related to programmed cell death (PCD), a critical component of the plant's response to pathogen attack. nih.gov Furthermore, studying mutants of B. cinerea that are unable to synthesize this compound provides a powerful comparative model. nih.gov For instance, observing that double mutants lacking both this compound and another phytotoxin, botrydial, exhibit significantly reduced virulence helps to dissect the specific contributions of these molecules to the infection process. nih.gov This approach aids in identifying the plant cellular targets of these toxins and in unraveling the complex signaling cascades involved in plant immunity. nih.govplantae.org

Mechanistic Studies at the Cellular and Molecular Level (excluding human clinical aspects)

At the cellular and molecular level, this compound functions as a key virulence factor that facilitates the necrotrophic lifestyle of B. cinerea. nih.govnih.gov As a necrotroph, the fungus kills host cells to obtain nutrients. nih.gov this compound, along with other secreted molecules, is instrumental in inducing this host cell death. biorxiv.org

This compound is a polyketide, a class of secondary metabolites synthesized through the polymerization of acetyl and malonyl-CoA units. nih.govlibretexts.org Its biosynthesis is a complex process requiring the coordinated action of multiple enzymes. libretexts.orgnih.gov Research has identified two essential polyketide synthase (PKS) genes, BcBOA6 (BcPKS6) and BcBOA9 (BcPKS9), that are key to its production. nih.govresearchgate.net These genes are located at different genomic loci and are part of larger gene clusters (named BcBOA1 to BcBOA17) that likely encode other enzymes required for modifying the polyketide backbone into the final active compound. researchgate.net

The expression of these biosynthetic genes is tightly regulated. Studies have shown that the Gα subunit of a heterotrimeric G protein, BCG1, co-regulates the gene clusters for both this compound and botrydial, indicating a coordinated control of toxin production during plant infection. nih.gov Mechanistically, this compound appears to have a redundant role with botrydial in causing disease. While the loss of botcinic acid production alone does not eliminate the fungus's ability to infect certain hosts, the simultaneous knockout of both botcinic acid and botrydial biosynthesis pathways leads to a marked reduction in virulence, demonstrating their combined importance in pathogenesis. nih.gov

Table 2: Key Molecular Components in this compound Biosynthesis and Action

| Component | Class/Type | Function/Role | Reference(s) |

| This compound | Polyketide Phytotoxin | Induces chlorosis and necrosis in host plant cells. | nih.gov |

| BcBOA6 (BcPKS6) | Polyketide Synthase (PKS) | Key enzyme in the biosynthesis of the this compound backbone. | nih.govresearchgate.net |

| BcBOA9 (BcPKS9) | Polyketide Synthase (PKS) | Key enzyme in the biosynthesis of the this compound backbone. | nih.govresearchgate.net |

| BCG1 | G-protein α-subunit | Co-regulates the expression of this compound and botrydial biosynthesis genes. | nih.gov |

| Botrydial | Sesquiterpene Phytotoxin | A virulence factor with a redundant role alongside this compound. | nih.gov |

Advanced Analytical Techniques in Botcineric Acid Research

Isolation and Purification Strategies from Natural Sources

The isolation of botcineric acid begins with the cultivation of its natural source, the fungus Botrytis cinerea. The fungus is typically grown in a liquid medium, such as a malt (B15192052) extract medium, for a period of several days in darkness to facilitate the production of secondary metabolites. tandfonline.com In some research, specific strains, like mutants deficient in the production of other toxins (e.g., botrydial), are used, as this can lead to an overproduction of polyketides, including this compound and its derivatives. nih.govacs.org

Following incubation, the general workflow for isolation and purification involves several key steps:

Extraction: The culture filtrate is separated from the fungal mycelium. The metabolites present in the filtrate are then extracted using an organic solvent, commonly ethyl acetate (B1210297). tandfonline.com

Fractionation: The crude ethyl acetate extract is then partitioned to separate it into different fractions. An acid-base extraction is typically used to separate the metabolites into neutral and acidic fractions. This compound, being a carboxylic acid, is found in the acidic fraction. tandfonline.com

Chromatographic Purification: The acidic fraction, containing a mixture of compounds, undergoes further purification using various chromatographic techniques. While specific details on the column chromatography for this compound are part of broader metabolite discovery efforts, the process generally involves methods like silica (B1680970) gel chromatography to separate the individual compounds based on polarity, ultimately yielding pure this compound. tandfonline.comnih.gov For instance, in the isolation of related compounds from B. cinerea, chromatographic separation was essential to afford the purified metabolites. tandfonline.com

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the identification and structural confirmation of this compound. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary tools used for this purpose.

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is a powerful technique for determining the elemental composition of a compound with high accuracy. bioanalysis-zone.commdpi.com For this compound, HRMS provides the exact mass of the molecule, which allows for the unambiguous determination of its molecular formula. nih.gov

LC-HRMS is also crucial for a process known as dereplication. Dereplication is a strategy to rapidly identify known compounds in a complex mixture, such as a fungal extract, thereby avoiding the time-consuming process of re-isolating and re-characterizing them. windows.netscielo.br In the context of B. cinerea research, extracts are analyzed by LC-MS, and the resulting data (retention time and exact mass) are compared against databases of known fungal metabolites. frontiersin.org This allows for the quick identification of this compound and its derivatives in crude extracts. windows.net

| Parameter | Information | Source |

|---|---|---|

| Molecular Formula | C22H38O8 | nih.gov |

| Technique | High-Resolution Mass Spectrometry (HRMS) | bioanalysis-zone.comnih.gov |

| Application | Identification, Molecular Formula Determination, Dereplication | windows.netfrontiersin.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed three-dimensional structure of organic molecules like this compound. jchps.comuoa.gr Both ¹H NMR and ¹³C NMR are used to piece together the carbon skeleton and the relative stereochemistry of the molecule. rsc.org

The structural revision of homobotcinolide to this compound was based on a careful re-evaluation of its NMR spectroscopic data. rsc.orgresearchgate.net The unequivocal determination of its structure was ultimately achieved through total synthesis, where the NMR spectra of the synthetic compound were shown to be identical to those of the natural product. rsc.orgnih.gov One- and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are used to establish the connectivity of protons and carbons within the molecule, revealing the intricate polyketide chain and stereocenters. nih.gov While detailed spectral assignments for this compound itself are embedded within broader research articles, the use of ¹H and ¹³C NMR data was explicitly cited as foundational for its structural characterization. rsc.orgtandfonline.com

| NMR Technique | Purpose | Key Findings | Source |

|---|---|---|---|

| ¹H NMR & ¹³C NMR | Complete structural elucidation | Enabled the revision of the structure from homobotcinolide to this compound. | rsc.orgresearchgate.nettandfonline.com |

| 2D NMR (e.g., COSY, HSQC) | Establishing atom connectivity and stereochemistry | Confirms the complex polyketide backbone and stereochemical arrangement. | uoa.grnih.gov |

| Comparative Analysis | Structural confirmation | Spectra of the natural product were identical to the synthetically produced compound, confirming the revised structure. | rsc.orgnih.gov |

Chromatographic Methods for Analysis and Quantification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and quantification of organic acids from biological samples. shimadzu.com For this compound and other metabolites from B. cinerea, HPLC is used for both purification and analytical quantification. nih.govresearchgate.net

The analysis of organic acids like this compound by HPLC typically employs reversed-phase (RP) or ion-exclusion chromatography. shimadzu.com In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The pH of the mobile phase is a critical parameter; for carboxylic acids, an acidic mobile phase is often used to suppress ionization, leading to better retention and peak shape. hplc.eu

While specific, validated quantitative HPLC methods for this compound are not detailed in isolation, the general approach involves:

Separation: Using a suitable column (e.g., C18) and mobile phase (e.g., a buffered acetonitrile (B52724)/water or methanol/water gradient) to separate this compound from other components in the extract. jocpr.com

Detection: A UV detector is commonly used, as the carboxylic acid group provides some UV absorbance, typically in the 200-210 nm range. shimadzu.comlibretexts.org Coupling HPLC with mass spectrometry (LC-MS) offers significantly higher sensitivity and selectivity, making it ideal for quantifying trace amounts of the compound in complex matrices. mdpi.com

Quantification: The amount of this compound is determined by comparing the peak area from the sample to a calibration curve generated from pure standards of the compound.

| Parameter | Description | Source |

|---|---|---|

| Separation Mode | Reversed-Phase (RP) or Ion-Exclusion Chromatography | shimadzu.com |

| Stationary Phase | Commonly C18 for reversed-phase HPLC. | hplc.eu |

| Mobile Phase | Typically a buffered mixture of water and an organic solvent like acetonitrile or methanol. An acidic pH is often used. | shimadzu.comhplc.eu |

| Detection | UV (200-210 nm) or Mass Spectrometry (MS) for higher sensitivity and specificity. | shimadzu.commdpi.com |

Future Research Directions and Prospects for Botcineric Acid

Comprehensive Elucidation of Biosynthetic Regulation and In Vivo Pathway Activity

While the core biosynthetic pathway of botcinic acid and its derivatives, including botcineric acid, has been identified, a deeper understanding of its regulation is crucial. The biosynthesis involves the action of two polyketide synthases (PKSs), BcBoa6 and BcBoa9. nih.gov Future research should focus on unraveling the intricate regulatory networks that govern the expression of the BcBOA gene cluster. Investigating the roles of specific transcription factors, such as the putative Zn2Cys6 transcription factor BcBoa13, which positively regulates the expression of other Bcboa genes, will be essential. researchgate.net

Further studies are needed to understand how environmental cues, such as temperature, humidity, and host plant signals, influence the expression of the this compound biosynthetic genes. researcher.life Understanding these regulatory mechanisms could reveal how the fungus modulates toxin production during different stages of plant infection. Additionally, exploring the interplay between the botcinic acid pathway and other secondary metabolic pathways, like the one for botrydial (B1222968), is a promising avenue. It has been observed that suppressing the botrydial pathway can lead to the overproduction of botcinic and botcineric acids, suggesting a complex metabolic cross-talk that warrants further investigation. acs.orgacs.org

To gain a more dynamic view of the pathway, in vivo studies using advanced techniques like isotope labeling and metabolic flux analysis are necessary. frontiersin.orgmdpi.com These methods can help to trace the flow of precursors through the pathway and identify potential bottlenecks or regulatory checkpoints. mdpi.com Constructing and utilizing biosensors for key intermediates, such as malonyl-CoA, could provide real-time insights into the metabolic state of the cell and how it correlates with this compound production. mdpi.com

Development of Chemoenzymatic Synthetic Routes and Novel Analogs

The complex structure of this compound presents challenges for traditional chemical synthesis. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, offer a promising alternative for the efficient and stereoselective synthesis of this compound and its analogs. nih.govmit.edu The total synthesis of this compound has been achieved, unequivocally determining its structure. colab.ws This provides a solid foundation for developing more streamlined chemoenzymatic routes.

Future research in this area should focus on identifying and characterizing the specific enzymes involved in the this compound biosynthetic pathway, such as the PKSs and tailoring enzymes. These enzymes could then be harnessed in in vitro or whole-cell biocatalytic systems to produce the core scaffold of this compound. nih.gov Subsequent chemical modifications could then be used to generate a diverse library of novel analogs. This strategy has been successfully employed for the synthesis of other complex natural products. nih.gov

The development of novel analogs is crucial for structure-activity relationship (SAR) studies. By systematically modifying different parts of the this compound molecule, researchers can identify the key structural features responsible for its biological activities. For instance, the length of the acyl chain and the presence of an acetoxyl group at C-3 have been suggested to be important for the antifungal activity of related compounds. tandfonline.com Creating a range of analogs will be instrumental in probing the specific molecular interactions of this compound and could lead to the discovery of compounds with enhanced or novel biological properties for potential applications in agriculture.

In-depth Investigations into Specific Molecular Targets and Biological Mechanisms

While botcinic acid and its derivatives are known to be phytotoxins that induce chlorosis and cell collapse in plants, the precise molecular targets and mechanisms of action of this compound remain largely unknown. nih.govresearchgate.net Future research should aim to identify the specific cellular components with which this compound interacts to exert its effects.

One approach is to use affinity-based proteomics to pull down and identify binding partners of this compound within plant cells. Transcriptomic and proteomic analyses of plant tissues treated with this compound can also provide valuable clues by revealing changes in gene and protein expression patterns associated with its phytotoxic effects. This could help to elucidate the signaling pathways that are perturbed by the compound.

Furthermore, investigating the role of this compound in inducing programmed cell death (PCD) in plants is a key area for future studies. Understanding whether it triggers specific PCD pathways and identifying the key molecular players involved will be crucial. Comparative studies with other phytotoxins from Botrytis cinerea, such as botrydial, could help to dissect the unique and overlapping mechanisms of action of these different virulence factors. researchgate.net

Exploration of Ecological Roles and Applications in Agricultural Biotechnology (excluding direct therapeutic use)

The production of phytotoxins like this compound by Botrytis cinerea is a key factor in its success as a necrotrophic pathogen, enabling it to kill host cells and obtain nutrients. researchgate.net Future research should delve deeper into the specific ecological roles of this compound in the complex interactions between B. cinerea and its host plants. Investigating how the production of this compound is influenced by different host species and environmental conditions will provide a more comprehensive understanding of its contribution to fungal virulence. researcher.life

A significant finding is that while mutants deficient in either botrydial or botcinins (cyclic derivatives of botcinic acid) were not significantly affected in virulence, a double mutant lacking both toxins showed reduced infection. researchgate.net This suggests a degree of functional redundancy and highlights the importance of the combined arsenal (B13267) of toxins for the pathogen. Further studies are needed to explore the synergistic or additive effects of this compound with other secreted molecules, including other toxins and cell death-inducing proteins, in promoting disease development. researchgate.net

In the context of agricultural biotechnology, a deeper understanding of the role of this compound in plant-pathogen interactions could inform novel strategies for crop protection. For example, identifying the plant receptors or signaling pathways targeted by this compound could pave the way for developing resistant crop varieties. This could involve breeding or biotechnological approaches to modify these targets and reduce susceptibility to the pathogen. Furthermore, understanding the regulatory mechanisms of this compound biosynthesis could lead to the development of specific inhibitors that target this pathway, thereby disarming the pathogen without directly killing it, which could be a more sustainable approach to disease management.

Q & A

Basic Research Question: What experimental methodologies are critical for resolving structural discrepancies in botcineric acid and its derivatives?

Answer: Structural elucidation of this compound relies on advanced spectroscopic techniques (e.g., NMR, mass spectrometry) combined with total synthesis for validation. Initial misidentification of this compound as a lactone (botcinolide) was resolved by reanalyzing spectroscopic data and synthesizing proposed structures to confirm revisions . For reproducibility, ensure raw spectral data and synthetic protocols are archived in supplementary materials, adhering to journal guidelines for compound characterization .

Basic Research Question: How does this compound contribute to the pathogenicity of Botrytis cinerea in plant hosts?

Answer: this compound induces chlorosis and necrosis in host tissues, enhancing fungal virulence. Comparative studies show strains co-producing this compound and botrydial exhibit significantly higher aggressiveness than strains producing botrydial alone. Experimental validation involves infectivity assays on model plants (e.g., tomato) with toxin-deficient mutants .

Advanced Research Question: What genetic and biochemical tools are used to study the polyketide synthase (PKS)-dependent biosynthesis of this compound?

Answer: Biosynthetic studies employ gene disruption (e.g., BcPKS6 and BcPKS9 knockout mutants) to trace polyketide intermediates. LC-MS and isotopic labeling validate pathway intermediates. Structural homology with botrylactone suggests shared biosynthetic steps, requiring comparative metabolomic profiling .

Advanced Research Question: How can researchers model the synergistic effects of this compound with other phytotoxins in virulence assays?

Answer: Use factorial experimental designs to test toxin combinations (e.g., this compound + botrydial) on plant tissues. Quantify lesion size and toxin concentration via HPLC. Statistical models (ANOVA with post-hoc tests) identify synergistic vs. additive effects. Reference natural population studies linking toxin diversity to virulence gradients .

Data Contradiction Analysis: How were historical structural misassignments of this compound resolved?

Answer: Discrepancies arose from misinterpretation of lactone vs. seco-acid configurations. Tani et al. (2005–2006) reanalyzed NMR data and confirmed revisions via total synthesis, establishing this compound as a seco-derivative of botcinin E. Always cross-validate proposed structures with synthetic replicates and X-ray crystallography where feasible .

Methodological Guidance: What are best practices for documenting this compound’s bioactivity in peer-reviewed studies?

Answer:

- Dose-Response Curves : Include EC₅₀ values for necrosis/chlorosis.

- Controls : Use toxin-deficient B. cinerea strains and purified this compound.

- Replicates : Minimum triplicate experiments with error margins.

- Ethics : Disclose plant model sourcing and ethical approvals if applicable .

Experimental Design: How to differentiate between in vitro and in vivo roles of this compound during infection?

Answer:

- In Vitro : Test purified toxin on detached leaves, measuring ion leakage or ROS production.

- In Vivo : Monitor systemic spread in whole plants using GFP-tagged B. cinerea.

- Limitations : Address artificial conditions in vitro (e.g., lack of host immune response) .

Advanced Synthesis: What chemical strategies validate the revised structure of this compound?

Answer: Fukui et al. (2008) achieved total synthesis via stereoselective lactonization and fatty acid chain coupling. Key steps include protecting group strategies for hydroxyl moieties and chiral chromatography for enantiomer separation. Synthetic replicates must match natural isolate NMR data .

Analytical Techniques: How to quantify this compound in complex fungal extracts?

Answer: Use HPLC-DAD or UPLC-QTOF-MS with optimized gradients for separation from co-produced metabolites (e.g., botrydial). Validate with spike-recovery experiments and internal standards (e.g., deuterated analogs) .

Research Gaps: What unexplored aspects of this compound warrant further study?

Answer:

- Ecological Role : Interaction with plant microbiota during infection.

- Resistance Mechanisms : Host genes conferring tolerance via detoxification.

- Regulatory Networks : Transcriptional control of BcPKS genes under stress.

- Structural-Activity Relationships : Synthetic analogs for agrochemical development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.